4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide, also known as IMPB, is a chemical compound that has gained significant attention in the scientific community for its potential use in various research applications. The compound is synthesized through a complex process and has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in the field of pharmacology.
Wirkmechanismus
The mechanism of action of 4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide involves its ability to selectively block certain ion channels. The compound binds to the channel and prevents the flow of ions through the channel, thereby disrupting cellular signaling. This mechanism of action has been found to be useful in the study of various physiological processes, including pain perception and neuronal signaling.
Biochemical and physiological effects:
4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide has been found to have various biochemical and physiological effects. The compound has been shown to have analgesic properties, making it a potential candidate for the development of new pain medications. Additionally, 4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide has been found to affect neuronal signaling and synaptic transmission, making it a valuable tool for researchers studying the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide in lab experiments is its ability to selectively block certain ion channels. This allows researchers to study the function of these channels in a controlled environment. However, the complex synthesis process and high cost of the compound can be limiting factors for some researchers.
Zukünftige Richtungen
There are several potential future directions for research involving 4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide. One area of interest is the development of new pain medications based on the compound's analgesic properties. Additionally, researchers are exploring the use of 4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide in the study of various neurological disorders, including epilepsy and Alzheimer's disease. Further research is needed to fully understand the potential applications of 4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide in these areas.
Synthesemethoden
The synthesis of 4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide involves a series of complex reactions that require a high level of expertise and precision. The process involves the reaction of 4-iodo-2-methylbenzenesulfonyl chloride with 3-(4-morpholinyl)propylamine in the presence of a base catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure 4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide has been found to have various applications in scientific research. One of the primary uses of the compound is in the study of ion channels and their role in cellular signaling. The compound has been found to selectively block certain ion channels, making it a valuable tool for researchers studying the function of these channels in various physiological processes.
Eigenschaften
Molekularformel |
C14H21IN2O3S |
---|---|
Molekulargewicht |
424.3 g/mol |
IUPAC-Name |
4-iodo-2-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C14H21IN2O3S/c1-12-11-13(15)3-4-14(12)21(18,19)16-5-2-6-17-7-9-20-10-8-17/h3-4,11,16H,2,5-10H2,1H3 |
InChI-Schlüssel |
SYBHTRSKLQXLPY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)I)S(=O)(=O)NCCCN2CCOCC2 |
Kanonische SMILES |
CC1=C(C=CC(=C1)I)S(=O)(=O)NCCCN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.